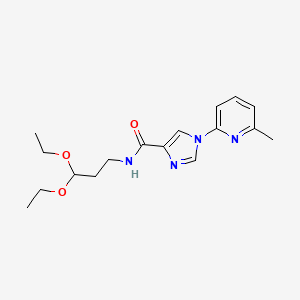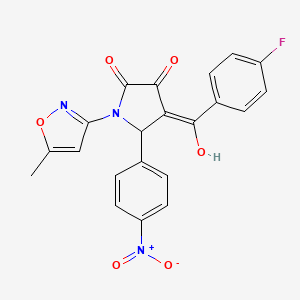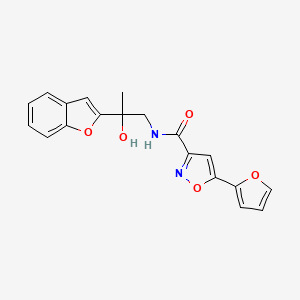
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea, also known as CMTU, is a small molecule that has been studied for its potential applications in various scientific fields. It is a synthetic compound that has been used in various research studies due to its unique properties and ability to bind to different types of molecules. CMTU has been studied for its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It has also been studied for its potential use as a drug delivery system and for its potential to be used in gene therapy.
Applications De Recherche Scientifique
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives, including compounds similar to 1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea, have shown efficacy as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase. They also demonstrate potential as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Dye-Sensitized Solar Cells
Thiourea derivatives are being explored as additives in dye-sensitized solar cells (DSSC). They improve the performance of DSSCs, as evidenced by enhanced solar to electric conversion efficiency. This application leverages the unique chemical structure and properties of thiourea derivatives (Karthika et al., 2019).
Antibacterial Applications
Research on thiourea coordination compounds, including those with structures similar to the specified compound, has demonstrated potent inhibitory effects on bacterial growth. These compounds are particularly effective against Gram-negative bacteria like E. coli, suggesting their potential use in developing new antibacterial agents (Rakhshani et al., 2019).
Molecular Structure and Dynamics
Studies focusing on the molecular structure and dynamics of similar thiourea compounds, including spectroscopic and single crystal XRD structure investigations, provide insights into the stability, charge transfer, and reactive centers of these molecules. Such research is vital for understanding the fundamental properties and potential applications of thiourea derivatives (Mary et al., 2016).
Corrosion Inhibition
Research has also explored the use of morpholinyl-phenyl-methyl-thiourea derivatives as corrosion inhibitors. These compounds have shown effectiveness in preventing corrosion on metals like steel, especially in acidic environments. This application could be significant for industrial processes where corrosion resistance is crucial (Karthik et al., 2014).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3OS/c19-13-2-4-14(5-3-13)23-17(27)24-15-11-12(18(20,21)22)1-6-16(15)25-7-9-26-10-8-25/h1-6,11H,7-10H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBGQGXJPMPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[1-(2,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2840563.png)

![2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2840568.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2840569.png)



![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone](/img/structure/B2840575.png)
![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)
![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)
